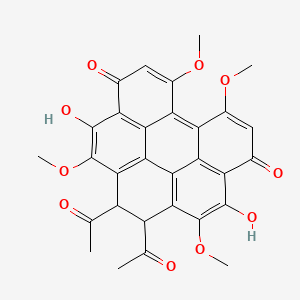![molecular formula C17H18N2O4S B1198590 5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester is an aromatic amide.
Scientific Research Applications
Synthesis and Intermediate Uses
5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester has applications in the synthesis of pharmaceutical intermediates. It has been utilized in the optimized synthesis of key intermediates for new generation narcotic analgesics, such as remifintanil, and novel fentanyl analogues (Kiricojevic et al., 2002).
Antimicrobial Activities
Some derivatives of this compound have been evaluated for antimicrobial activities. For example, novel quinoline derivatives synthesized from similar anilinomethylenemalonates showed no significant antimicrobial activity, indicating the potential specificity of the compound's derivatives in biological applications (Agui et al., 1975).
Use in Preparing Substituted Anilines
The compound is instrumental in preparing polysubstituted anilines through Diels−Alder cycloaddition. This process yields ring-opened cycloadducts that can be dehydrated to give polysubstituted anilines, useful in various synthetic applications (Padwa et al., 1997).
Role in Synthesizing Fused Thia-heterocycles
This chemical is also significant in the synthesis of fused thia-heterocycles. For instance, methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates were synthesized through a reaction involving similar ester compounds (El-Agha et al., 2018).
Potential in Anti-Inflammatory and Anticancer Research
Thiophene analogs, with structural similarities to this compound, have demonstrated anti-inflammatory and anticancer properties in QSAR studies. These studies highlight the importance of electronic properties in modulating anti-inflammatory activity and potential for chemical lead optimization (Pillai et al., 2005), (Sharma et al., 2012).
properties
Product Name |
5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester |
|---|---|
Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 4-methyl-5-(phenylcarbamoyl)-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-4-12(20)19-16-13(17(22)23-3)10(2)14(24-16)15(21)18-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
XHNALLLBFKRRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2)C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



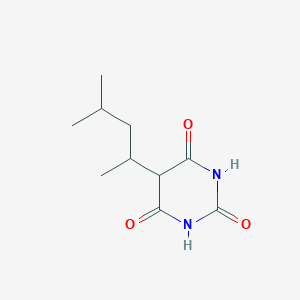
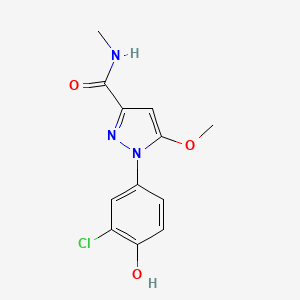
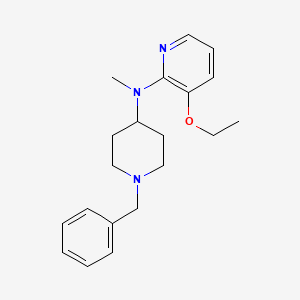
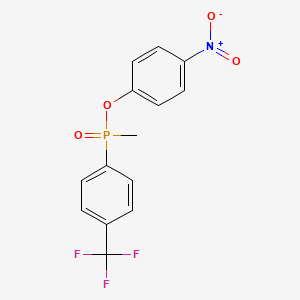
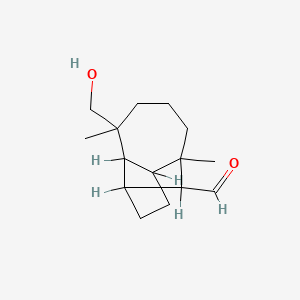
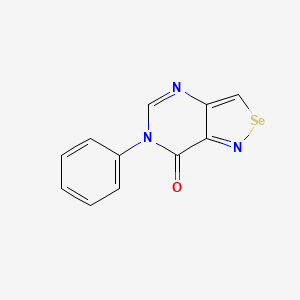
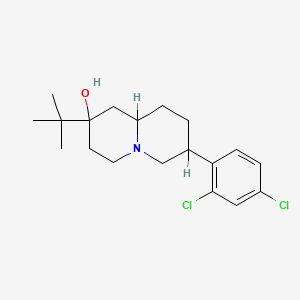

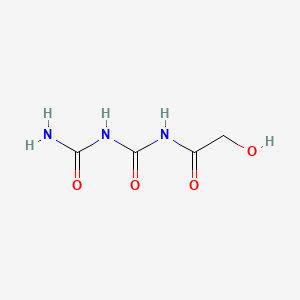
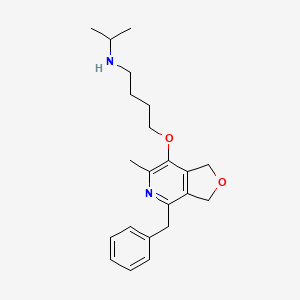

![2-[Bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B1198527.png)
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
